BenchChemオンラインストアへようこそ!

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic N‑substituted saccharin derivative bearing a primary sulfamoylbenzene pharmacophore. It belongs to the class of tertiary/secondary sulfonamides that function as atypical carbonic anhydrase (CA) inhibitors, binding to the catalytic Zn(II) ion via the deprotonated acyl‑sulfonamide motif of the saccharin core rather than through a classical primary sulfonamide zinc‑binding group.

Molecular Formula C15H13N3O6S2
Molecular Weight 395.4
CAS No. 454175-20-3
Cat. No. B3019317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide
CAS454175-20-3
Molecular FormulaC15H13N3O6S2
Molecular Weight395.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H13N3O6S2/c16-25(21,22)11-7-5-10(6-8-11)17-14(19)9-18-15(20)12-3-1-2-4-13(12)26(18,23)24/h1-8H,9H2,(H,17,19)(H2,16,21,22)
InChIKeyYYOSHJBVRGYHRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide (CAS 454175-20-3): Saccharin‑Based Sulfonamide for Isoform‑Selective Carbonic Anhydrase Research


2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide is a synthetic N‑substituted saccharin derivative bearing a primary sulfamoylbenzene pharmacophore. It belongs to the class of tertiary/secondary sulfonamides that function as atypical carbonic anhydrase (CA) inhibitors, binding to the catalytic Zn(II) ion via the deprotonated acyl‑sulfonamide motif of the saccharin core rather than through a classical primary sulfonamide zinc‑binding group [1]. This binding mode, confirmed by X‑ray crystallography for structurally related saccharin‑based inhibitors, underpins the compound’s marked selectivity for tumor‑associated transmembrane isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II, making it a discriminative molecular probe for hypoxia‑ and pH‑related cancer biology studies [1].

Why Generic Sulfonamide CA Inhibitors Cannot Substitute for 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide in Isoform‑Selective Applications


Classical sulfonamide carbonic anhydrase inhibitors such as acetazolamide, methazolamide, and topiramate potently but indiscriminately inhibit all catalytically active human CA isoforms, including the physiologically vital cytosolic hCA I and II. This pan‑inhibition leads to well‑documented on‑target side effects (diuresis, metabolic acidosis, paresthesia) that limit their use as chronic cancer‑targeting agents or as selective chemical probes [1]. In contrast, the saccharin‑based tertiary/secondary sulfonamide scaffold, to which 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide belongs, exploits an atypical zinc‑coordination geometry that disfavors binding to hCA I/II while retaining nanomolar affinity for the transmembrane tumor‑associated isoforms hCA IX and XII [1]. This structural discrimination is lost if the saccharin‑acetamide architecture is replaced by a standard primary sulfonamide, making generic substitution chemically and pharmacologically invalid when isoform‑selective modulation is required.

Quantitative Differentiation Guide for CAS 454175-20-3: Head‑to‑Head Isoform Selectivity Data and Potency Benchmarks


hCA IX Inhibition Potency in the Low Nanomolar Range vs. No Detectable hCA I/II Inhibition

In the class of N‑substituted saccharin derivatives to which 454175-20-3 belongs, representative compounds inhibit the tumor‑associated transmembrane isoform hCA IX with Ki values in the range of 22.1–481 nM, while showing no measurable inhibition of the cytosolic off‑target isoforms hCA I or II up to the highest tested concentration (typically 10 µM) [1]. This contrasts sharply with the standard CA inhibitor acetazolamide, which inhibits hCA I (Ki ≈ 250 nM), hCA II (Ki ≈ 12 nM), and hCA IX (Ki ≈ 25 nM) with comparable potency across isoforms, yielding a selectivity window of less than 2‑fold for hCA IX over hCA II [1].

Carbonic Anhydrase Inhibition Tumor Hypoxia Isoform Selectivity

hCA XII Inhibition at Sub‑Nanomolar to Low Nanomolar Ki Values

Saccharin‑based N‑substituted sulfonamides, including the structural class of 454175-20-3, achieve exceptionally potent inhibition of the second tumor‑associated transmembrane isoform hCA XII, with reported Ki values spanning 3.9–245 nM [1]. For comparison, acetazolamide inhibits hCA XII with a Ki of approximately 5.7 nM, but lacks the ability to discriminate between hCA XII and the cytosolic isoforms, thus failing to provide an isoform‑selective pharmacological tool [1].

Carbonic Anhydrase XII Cancer Biomarker Inhibitor Selectivity

Mechanistic Differentiation: Atypical Zinc‑Binding Mode Evidenced by X‑Ray Crystallography

Unlike classical primary sulfonamides that coordinate the CA active‑site Zn(II) ion through the deprotonated –SO₂NH⁻ group, saccharin‑derived secondary/tertiary sulfonamides bind via the deprotonated acyl‑sulfonamide moiety (–SO₂–N⁻–CO–) as demonstrated by X‑ray crystallography of the closely related 6‑sulfamoyl‑saccharin in complex with hCA II [1]. This alternative coordination geometry forces the pendant N‑substituent (in 454175-20-3, the 4‑sulfamoylphenylacetamide tail) to occupy a distinct region of the active‑site cavity that differs substantially between the transmembrane (hCA IX/XII) and cytosolic (hCA I/II) isoforms, directly explaining the observed isoform selectivity [1].

Zinc‑Binding Pharmacophore Structure‑Based Drug Design Atypical Sulfonamide

Priority Research and Industrial Applications for CAS 454175-20-3 as a Selective Carbonic Anhydrase Probe


Hypoxic Tumor Microenvironment Dissection Using CA‑IX‑Selective Inhibition

In solid tumor models where hypoxia‑driven hCA IX expression acidifies the extracellular milieu and promotes invasion, 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide can be deployed as a selective chemical probe to ablate hCA IX activity without confounding inhibition of housekeeping hCA I/II. This enables clean genotype‑to‑phenotype causality studies in 3D spheroid cultures and in vivo xenografts, where pan‑CA inhibitors would produce off‑target metabolic disturbances [1].

Pharmacological Validation of hCA XII as a Therapeutic Target in Multi‑Drug‑Resistant Cancers

hCA XII overexpression has been mechanistically linked to chemoresistance in breast, ovarian, and non‑small‑cell lung cancers. An inhibitor from this saccharin‑based chemotype, showing nanomolar hCA XII affinity and >1,000‑fold selectivity over cytosolic isoforms, serves as a critical tool compound to validate hCA XII dependence in resistant cell lines, alone or in combination with cytotoxic agents, without the cytotoxic confounders introduced by pan‑CA inhibition [1].

Lead‑Optimization Scaffold in Medicinal Chemistry Programs Targeting Transmembrane CAs

The saccharin‑acetamide core of 454175-20-3 represents a privileged scaffold for structure‑activity relationship (SAR) campaigns aimed at further enhancing isoform selectivity, improving pharmacokinetic properties, or appending imaging moieties (e.g., fluorescent dyes, PET radiotracers). Because the scaffold intrinsically spares hCA I/II, synthetic elaboration can focus on modulating hCA IX vs. hCA XII affinity ratios without the constant need to counter‑screen against cytosolic isoforms at every iteration [1].

Quote Request

Request a Quote for 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.